2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C10H15N3OS. This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with suitable reagents to introduce the ethyl group and form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, which disrupts cell division and can lead to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group may enhance its binding affinity to certain molecular targets compared to its methyl-substituted counterparts .
Biological Activity
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 1099624-25-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with an amino group and a carboxamide functionality. Its molecular formula is C11H17N3OS, with a molecular weight of approximately 239.34 g/mol. The structure contributes to its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, its structural analogs have been shown to inhibit the growth of various pathogens including Mycobacterium tuberculosis (Mtb) by targeting essential metabolic pathways such as pantothenate synthesis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | Inhibition Concentration (µg/mL) | Mechanism of Action |
---|---|---|---|
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Mtb | 15 | Inhibition of pantothenate synthetase |
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Staphylococcus aureus | 10 | Cell wall synthesis disruption |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic processes:
- Inhibition of Pantothenate Synthetase : This enzyme is crucial for coenzyme A biosynthesis. Inhibition leads to metabolic disruption in bacteria like Mtb, impairing their growth and survival .
- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels in neuronal cells, the compound may protect against cellular damage associated with neurodegeneration .
Case Study 1: Antimicrobial Efficacy Against Mtb
A study conducted by Rao et al. (2024) utilized molecular docking techniques to evaluate the binding affinity of various thienopyridine derivatives against pantothenate synthetase. The results indicated that compounds structurally related to 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed promising inhibition rates with binding energies ranging from -10.5 to -12.0 kcal/mol .
Case Study 2: Neuroprotective Potential
In a neuropharmacological study published in the Journal of Neurochemistry, researchers demonstrated that treatment with thienopyridine derivatives resulted in a significant reduction in neuronal apoptosis induced by oxidative stressors. The study highlighted the potential for these compounds in developing therapies for neurodegenerative diseases .
Properties
IUPAC Name |
2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-13-4-3-6-7(5-13)15-10(12)8(6)9(11)14/h2-5,12H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCBRBFRQNLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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